Product packaging for 1-Nitrododecane(Cat. No.:CAS No. 16891-99-9)

1-Nitrododecane

Cat. No.: B100228
CAS No.: 16891-99-9
M. Wt: 215.33 g/mol
InChI Key: MQEMKUTWMALMCC-UHFFFAOYSA-N
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Description

Historical Context of Nitroalkane Research

The study of nitrogen compounds has a long history, with substances like nitric acid and various nitrate (B79036) salts being known to alchemists. nih.gov The discovery of the element nitrogen is credited to Daniel Rutherford in 1772. nih.gov The first synthesis of nitroalkanes was achieved by Victor Meyer in 1872, through the reaction of alkyl halides with silver nitrite (B80452). chemsrc.com This reaction, now known as the Victor Meyer reaction, was a pivotal moment, opening the door to the systematic study of this class of compounds. chemicalbook.comnih.gov Shortly after, in 1880, the liquid-phase nitration of saturated hydrocarbons was reported. chemsrc.com The strong electron-withdrawing properties of the nitro group and its influence on the acidity of the α-protons were recognized early on, leading to the discovery of fundamental reactions like the Henry reaction (nitroaldol reaction) in 1895. wikipedia.org This reaction, which forms a carbon-carbon bond between a nitroalkane and a carbonyl compound, remains a cornerstone of organic synthesis. wikipedia.orgresearchgate.netorganic-chemistry.org Over the years, the synthetic utility of nitroalkanes has been extensively explored, establishing them as crucial intermediates in organic chemistry. scielo.brcestoil.com

Significance of Long-Chain Nitroalkanes in Organic Chemistry Research

While simple nitroalkanes like nitromethane (B149229) are widely used, long-chain nitroalkanes, such as 1-nitrododecane, possess unique characteristics that make them significant in specific areas of research. Their long alkyl chain imparts hydrophobicity, influencing their solubility and reactivity in different solvent systems. umich.edu This property is particularly relevant in the synthesis of complex molecules with significant nonpolar regions, such as natural products and specialty chemicals. umich.eduresearchgate.net

Long-chain nitroalkanes are valuable precursors for synthesizing long-chain primary amines and other derivatives, which are important in materials science and as surfactants. scielo.br The ability to introduce a nitrogen-containing functional group at a specific position on a long alkyl chain via the nitro group provides a versatile synthetic handle. researchgate.netscielo.br Furthermore, long-chain nitroalkanes have been investigated for their role in applications such as fuel additives. wikipedia.org Their diverse reactivity, combined with the physical properties conferred by the long alkyl chain, makes them important building blocks in modern organic synthesis. cestoil.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25NO2 B100228 1-Nitrododecane CAS No. 16891-99-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitrododecane
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InChI

InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MQEMKUTWMALMCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H25NO2
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DSSTOX Substance ID

DTXSID70168626
Record name 1-Nitrododecane
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Molecular Weight

215.33 g/mol
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CAS No.

16891-99-9
Record name 1-Nitrododecane
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Record name 1-Nitrododecane
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Record name Dodecane, 1-nitro-
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Synthesis of 1 Nitrododecane

Victor Meyer Synthesis

The classic Victor Meyer reaction is a widely used method for the preparation of primary nitroalkanes, including this compound. This method involves the reaction of a primary alkyl halide with a metal nitrite (B80452), typically silver nitrite (AgNO₂) or sodium nitrite (NaNO₂).

A common procedure involves reacting 1-bromododecane (B92323) or 1-iodododecane (B1195088) with silver nitrite in a suitable solvent like diethyl ether. rsc.orgorgsyn.org The reaction with 1-iodododecane and sodium nitrite in dimethylformamide (DMF) has also been reported to produce this compound in a 50% yield. google.com The choice of the halide is crucial, as longer-chain bromoalkanes can be less reactive than their iodo counterparts. chemeo.com The ambident nature of the nitrite ion can lead to the formation of alkyl nitrite as a byproduct, which may require purification steps like distillation or chromatography to remove. chemeo.com

Reaction with Sodium Nitrite in Polar Aprotic Solvents

Oxidation of 1-Dodecylamine

An alternative route to this compound is the oxidation of its corresponding primary amine, 1-dodecylamine. researchgate.netmdpi.comtib.eu One reported method involves the oxidation of 1-dodecylamine using sodium persulfate in an aqueous solution. mdpi.comtib.eu The reaction is monitored by the drop in pH, which indicates the formation of the nitro compound. mdpi.comtib.eu This oxidation provides a direct way to convert a primary amino group at the end of a long alkyl chain into a nitro group. researchgate.netmdpi.comtib.eu

Chemical Reactions of 1 Nitrododecane

Reduction to 1-Dodecylamine

One of the most important reactions of nitroalkanes is their reduction to primary amines. This compound can be reduced to form 1-dodecylamine. This transformation is a key step in synthetic sequences where the nitro group is used to introduce a nitrogen atom, which is then converted to an amino group. This reduction can be achieved using various reducing agents, and it provides access to long-chain primary amines, which are valuable in many chemical industries. scielo.br

Chemical Reduction to Amines (e.g., using SnCl2, Zn, LiAlH4)

Henry Reaction (Nitroaldol Reaction)

This compound, being a primary nitroalkane, can participate in the Henry reaction. wikipedia.orgorganic-chemistry.org This base-catalyzed reaction involves the addition of the α-carbon of the nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol. wikipedia.org All steps of the Henry reaction are reversible. wikipedia.org The reaction with this compound has been used in the synthesis of complex molecules. For instance, the reaction of this compound with an aldehyde, followed by dehydration, yields a nitroalkene, which is a key intermediate in the synthesis of the pancreatic lipase (B570770) inhibitor tetrahydrolipstatin. umich.edu However, reactions involving bulky, long-chain nitroalkanes like this compound may show different reactivity compared to smaller nitroalkanes; for example, they may not react with ketones under certain conditions where smaller nitroalkanes would. scielo.brscielo.br

Mechanistic Investigations of 1 Nitrododecane Reactions

Elucidation of Reaction Intermediates (e.g., Nitronate Anions, aci-forms)

The reactions of 1-nitrododecane, like other primary nitroalkanes, proceed through key reactive intermediates, primarily nitronate anions and their corresponding conjugate acids, the aci-nitro or nitronic acid forms. nih.govwikipedia.org The formation of these intermediates is fundamental to understanding the compound's reactivity.

Under basic conditions, the carbon atom alpha to the nitro group in this compound is acidic and can be deprotonated to form a nitronate anion. wikipedia.org This anion is a planar, resonance-stabilized species. The negative charge is delocalized between the α-carbon and the two oxygen atoms of the nitro group. wikipedia.org This delocalization is crucial as it renders the α-carbon nucleophilic, making it a key intermediate in reactions like the Henry reaction and Michael additions. wikipedia.orgfrontiersin.org

The nitronate anion exists in equilibrium with its tautomeric nitronic acid or aci-form. nih.govwikipedia.org This equilibrium is pH-dependent, with the nitro-form being favored at low pH. nih.gov The aci-form itself can be protonated under strongly acidic conditions. nih.gov While the nitronate anion is a potent nucleophile, the protonated aci-form can act as a strong electrophile at the α-carbon, a phenomenon described as umpolung reactivity. frontiersin.org This electrophilic character is exploited in reactions like the Nef reaction, where the intermediate is attacked by a nucleophile such as water. nih.govfrontiersin.org

The formation of these intermediates has been inferred and studied through various synthetic applications. For instance, in Mannich-type reactions involving this compound, formaldehyde (B43269), and various amines, the initial step is the base-catalyzed formation of the dodecylnitronate anion, which then acts as the nucleophile. researchgate.netresearchgate.net Similarly, in the presence of strong acids, the aci-form of this compound can be generated and trapped by electron-rich aromatic compounds to form oximes. nih.gov

Table 1: Key Intermediates in this compound Reactions

IntermediateStructureConditions for FormationReactivity
This compound C₁₂H₂₅NO₂NeutralPrecursor
Dodecylnitronate Anion [C₁₁H₂₃CH=NO₂]⁻BasicNucleophilic at α-carbon
aci-Nitrododecane (Nitronic Acid) C₁₁H₂₃CH=N(O)OHAcidic/Equilibrium with nitronateElectrophilic at α-carbon (when protonated)

Detailed Mechanistic Pathways of Reduction and Transformation

The reduction and transformation of this compound can follow several mechanistic pathways, depending on the reagents and reaction conditions, leading to a variety of products including amines, oximes, and carbonyl compounds.

Reduction to 1-Aminododecane: The reduction of nitroalkanes to primary amines is a fundamental transformation. A general pathway for the catalytic reduction of nitro compounds involves their adsorption onto a catalyst surface. researchgate.net Using hydrogen sources like sodium borohydride (B1222165) or hydrazine (B178648) hydrate, the nitro group is sequentially reduced. researchgate.net The process is believed to proceed through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. The transformation involves the conversion of the nitro compound into valuable scaffolds like amino, nitroso, and hydroxylamine compounds. researchgate.net

Transformation via the Nef Reaction: The Nef reaction provides a pathway to convert a primary nitroalkane like this compound into an aldehyde. This reaction is typically carried out by first forming the nitronate anion using a base. Subsequent acidification under carefully controlled conditions protonates the nitronate to the aci-form, which is then hydrolyzed by water to yield dodecanal (B139956) and nitrous oxide. wikipedia.orgresearchgate.net The instability of the nitronic acid form is a key aspect of this reaction. wikipedia.org

Radiolytic Degradation: Studies on the γ-radiolysis of this compound reveal that the primary degradation pathway involves the energetic functional group. rsc.orgnih.gov The C–N bond is often the weakest link, and its scission is a key event. rsc.org The degradation of the dodecane (B42187) backbone also occurs, primarily through the removal of hydrogen atoms to form hydrogen gas and various alkenes, although this is a less significant pathway compared to the transformation of the nitro group. rsc.orgnih.gov

Reaction with Nitric Acid: The reaction of lauroyl peroxide with nitric acid has been shown to produce this compound as a detonation product. nih.govresearchgate.net The proposed mechanism is complex, involving the generation of radical intermediates and showing consecutive exothermic peaks. nih.gov In a different context, heating n-dodecane with nitric acid at high temperatures results in a mixture of nitrododecane isomers, including 2-, 3-, 4-, 5-, and 6-nitrododecane, indicating that nitration can occur at various positions along the alkyl chain under these conditions. xml-journal.net

Investigation of Stereochemical Control in Reactions Involving Nitroalkanes

While this compound itself is achiral, its reactions can generate new stereocenters, making the investigation of stereochemical control a crucial aspect of its synthetic utility. The principles of stereocontrol in nitroalkane chemistry are broadly applicable to this compound.

In reactions such as the Henry (nitroaldol) reaction, the addition of the nitronate anion of this compound to an aldehyde creates a new stereocenter. The stereochemical outcome (the ratio of syn and anti diastereomers) can be influenced by the reaction conditions, the nature of the base, the solvent, and the specific substrates involved. The development of asymmetric organocatalysis has been particularly significant in this area, allowing for the enantioselective synthesis of functionalized nitro-derivatives. frontiersin.org

For example, in a reported synthesis, the addition of this compound to a chiral aldehyde in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) resulted in high diastereoselectivity (19:1 dr). researchgate.net This demonstrates that the facial selectivity of the nucleophilic attack by the dodecylnitronate anion can be effectively controlled by the existing stereochemistry in the reaction partner. Further transformations of the resulting nitro-containing product can lead to stereochemically complex molecules. researchgate.net

The ability to control the stereochemistry in reactions involving nitroalkanes is of paramount importance as the resulting optically active nitro compounds are versatile building blocks for the synthesis of complex bioactive molecules. frontiersin.org

Kinetic Studies and Rate Determining Steps in this compound Chemistry

Kinetic studies provide insight into the rates and mechanisms of chemical reactions. For reactions involving this compound, these studies help to identify rate-determining steps and optimize reaction conditions.

The rate of reactions involving this compound often depends on the formation of the nitronate intermediate. The deprotonation of the α-carbon to form the nitronate anion is a key step. The rate of this proton transfer can be the rate-determining step, particularly under neutral or weakly basic conditions.

In the context of spin trapping kinetics, the rate constants for the reaction of various radicals with cyclic nitrones have been determined. cdnsciencepub.com While not directly studying this compound itself, these studies provide a framework for understanding the kinetics of radical reactions, which can be relevant to the degradation or transformation of this compound under certain conditions, such as radiolysis. rsc.org

For thermal decomposition reactions, kinetic analysis is crucial for assessing thermal stability and preventing runaway reactions. researchgate.net For instance, the thermal decomposition of lauroyl peroxide when mixed with nitric acid, which produces this compound, was studied using differential scanning calorimetry (DSC). nih.gov Such analyses help in determining kinetic parameters like the heat of reaction and activation energy, which are essential for process safety. The reaction between LPO and HNO₃ was found to be complex with two consecutive exothermic peaks. nih.gov

Kinetic methods of analysis rely on the reaction occurring at a finite and measurable rate, knowledge of the rate law, and the ability to monitor concentration changes. libretexts.org These principles can be applied to quantify this compound or to study its reaction pathways. For example, the rate of formation or consumption of a species in a reaction involving this compound could be monitored spectrophotometrically or chromatographically to deduce the reaction kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons in the long alkyl chain and those adjacent to the electron-withdrawing nitro group. The protons on the carbon directly bonded to the nitro group (α-protons) are significantly deshielded and appear at a higher chemical shift (downfield) compared to the other methylene (B1212753) protons in the chain. libretexts.org The chemical shift of these α-protons is a key diagnostic feature. For instance, in a related nitroalkane, 1-nitrohexane, the α-protons resonate at approximately 4.39 ppm. chemicalbook.com The remaining methylene groups along the dodecane chain produce a complex, overlapping pattern of signals further upfield, typically between 1.2 and 2.1 ppm, with the terminal methyl group appearing at the lowest chemical shift, around 0.8-0.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the nitro group is the most downfield-shifted carbon due to the strong electron-withdrawing effect of the -NO₂ group. For example, in 1-nitrohexane, this carbon appears around 75 ppm. chemicalbook.com The other carbon signals of the dodecyl chain appear at higher field strengths. chemicalbook.com The terminal methyl carbon is typically the most upfield signal. hmdb.ca

A study involving the degradation of n-dodecane identified various nitrododecane isomers, including 2-nitrododecane, 3-nitrododecane, 4-nitrododecane, and 5-nitrododecane, through NMR analysis. researchgate.net For instance, the ¹³C NMR spectrum of a mixture containing these isomers showed characteristic signals, with one identified peak at δ = 73.2 ppm. figshare.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Nitroalkanes

Nucleus Position Typical Chemical Shift (δ, ppm) Notes
¹H -CH ₂-NO₂ 4.3 - 4.5 Deshielded due to proximity to the nitro group.
-(CH₂)₁₀- 1.2 - 2.1 Overlapping signals of the methylene chain.
-CH 0.8 - 0.9 Terminal methyl group.
¹³C -C H₂-NO₂ 70 - 80 Most downfield signal in the alkyl region.
-(C H₂)₁₀- 20 - 40 Signals for the carbons in the alkyl chain.
-C H₃ ~14 Terminal methyl carbon.

Note: Values are approximate and can be influenced by solvent and other experimental conditions. Data compiled from general knowledge and analogous compounds. chemicalbook.comcarlroth.comsigmaaldrich.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule by probing their vibrational modes. mt.com For this compound, the most characteristic vibrations are those of the nitro (-NO₂) group.

Infrared (IR) Spectroscopy: The nitro group gives rise to two very strong and distinct absorption bands in the IR spectrum. spectroscopyonline.com

Asymmetric Stretch (νas): This typically appears in the range of 1530-1590 cm⁻¹.

Symmetric Stretch (νs): This is found in the range of 1330-1380 cm⁻¹.

The high intensity of these bands is due to the large change in dipole moment associated with the N-O bond stretching. spectroscopyonline.com The presence of this strong doublet is a clear indicator of a nitro compound. spectroscopyonline.com Other bands in the spectrum correspond to the C-H stretching vibrations of the alkyl chain (around 2850-2960 cm⁻¹) and C-H bending vibrations (around 1465 cm⁻¹). osti.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the N-O stretching vibrations are also visible in the Raman spectrum, their intensities can differ from the IR spectrum. researchgate.net Raman is particularly useful for analyzing the lower frequency modes related to the carbon backbone and crystal lattice structure in the solid state. mt.com Vibrational studies on nitroalkane anions have been conducted using techniques like electron autodetachment and argon predissociation to understand their spectral features. nih.govaip.orgslideplayer.comacs.org

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Typical Wavenumber (cm⁻¹) Intensity
Asymmetric -NO₂ Stretch IR 1530 - 1590 Strong
Symmetric -NO₂ Stretch IR 1330 - 1380 Strong
C-H Stretch (Alkyl) IR/Raman 2850 - 2960 Medium-Strong
C-H Bend (Scissoring) IR/Raman ~1465 Medium
-NO₂ Scissoring Bend IR 835 - 890 Medium

Data compiled from spectroscopic principles and data for related nitroalkanes. spectroscopyonline.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. The molecular weight of this compound is 215.33 g/mol . nih.govnist.gov

In electron ionization (EI) mass spectrometry, this compound undergoes fragmentation. The molecular ion peak (M⁺) at m/z 215 may be observed, though it can be weak for long-chain alkanes. libretexts.org A prominent fragmentation pathway for nitroalkanes is the loss of the nitro group (NO₂), which has a mass of 46. This would result in a peak at m/z 169 (M-46), corresponding to the dodecyl cation [C₁₂H₂₅]⁺. Another common fragmentation is the loss of an oxygen atom, leading to a peak at m/z 199 (M-16).

The fragmentation pattern of the long alkyl chain is also characteristic, producing a series of cluster peaks separated by 14 mass units, corresponding to the loss of successive methylene (-CH₂) units. libretexts.org This provides evidence for the long-chain alkane structure. In studies where this compound was identified as a product, GC-MS was the analytical method used, confirming its presence through its mass spectrum. nih.govresearchgate.netdntb.gov.uasemanticscholar.org

Table 3: Potential Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Formula Notes
215 Molecular Ion [C₁₂H₂₅NO₂]⁺ Represents the intact molecule. nih.gov
199 [M - O]⁺ [C₁₂H₂₅NO]⁺ Loss of an oxygen atom.
169 [M - NO₂]⁺ [C₁₂H₂₅]⁺ Loss of the nitro group.
46 [NO₂]⁺ [NO₂]⁺ Nitro group fragment.
various Alkyl fragments [CₙH₂ₙ₊₁]⁺ Series of peaks from C-C bond cleavage along the chain.

Fragmentation patterns are predicted based on general principles of mass spectrometry. libretexts.org

Chromatographic Methods for Purity Assessment and Separation (e.g., GC/MS)

Chromatography is indispensable for separating this compound from reaction mixtures and assessing its purity. cmfri.org.in Due to its volatility and thermal stability, Gas Chromatography (GC), often coupled with Mass Spectrometry (GC/MS), is a particularly effective method.

In GC, the retention time of this compound depends on the column's stationary phase and the temperature program. Given its relatively high boiling point, a temperature ramp is typically required for elution. The non-polar nature of the dodecyl chain and the polar nitro group give it intermediate polarity. waters.com

GC/MS analysis has been used to identify this compound as a thermal decomposition product in studies of other materials. nih.govresearchgate.netdntb.gov.uasemanticscholar.org In these experiments, complex mixtures were separated on a GC column, and the component eluting at a specific retention time was identified as this compound by its characteristic mass spectrum. researchgate.net This confirms the utility of GC/MS for both separating and identifying the compound, even in complex matrices. lcms.cz Column chromatography can also be employed for preparative separation of this compound and its isomers from synthetic mixtures. researchgate.netcmfri.org.in For instance, a study on the degradation products of PUREX solvent used column separation followed by GC-MS and NMR to identify a mixture of nitrododecane isomers. researchgate.net

Calorimetric Techniques for Thermal Decomposition Pathway Analysis (e.g., DSC, TAM III)

Calorimetric techniques like Differential Scanning Calorimetry (DSC) and Thermal Activity Monitoring (TAM) are used to study the thermal properties of materials, including their decomposition pathways and energy release. particletechlabs.com These methods are crucial for understanding the thermal hazards associated with energetic materials like nitroalkanes.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. particletechlabs.com A DSC analysis of a nitroalkane will show an exothermic event (a peak in the heat flow curve) corresponding to its thermal decomposition. unicam.it The onset temperature of this exotherm indicates the temperature at which decomposition begins, while the integrated area of the peak corresponds to the heat of decomposition (ΔHd). nih.gov

Studies have identified this compound as a detonation product when lauroyl peroxide is mixed with nitric acid. nih.govsemanticscholar.orgnih.govakjournals.com These investigations utilized DSC and TAM III to analyze the thermal reactivity, measuring parameters like the exothermic onset temperature (T₀) and heat of decomposition (ΔHd) to evaluate the thermal hazard. nih.govresearchgate.netnih.gov The formation of this compound was found to contribute significantly to the energy released during the decomposition process. semanticscholar.orgakjournals.com The flash point of this compound has been reported as 107 °C, a relevant parameter in thermal hazard analysis. nih.govsemanticscholar.org

Table 4: Thermal Analysis Data for Nitroalkane-Containing Reactions

Technique Parameter Significance Context of Measurement
DSC Onset Temperature (T₀) Indicates the start of thermal decomposition. nih.gov Measured for reactions producing this compound. nih.govsemanticscholar.org
DSC Heat of Decomposition (ΔHd) Quantifies the energy released during decomposition. nih.gov Measured for reactions producing this compound. nih.govsemanticscholar.org
TAM III Time to Maximum Rate (TMRiso) Assesses the time to a potential runaway reaction under isothermal conditions. nih.gov Used to evaluate the thermal stability of mixtures forming this compound. nih.govresearchgate.net

Note: Specific values are highly dependent on the reaction mixture and experimental conditions. nih.govnih.gov

Chemical and Physical Properties of 1 Nitrododecane

The physical and chemical properties of 1-nitrododecane are determined by its long hydrocarbon tail and the polar nitro group. It is described as a colorless or pale yellow liquid. ontosight.ai

Below is a table summarizing some of the key properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₅NO₂ ontosight.ainist.gov
Molecular Weight 215.33 g/mol nih.govontosight.ai
Boiling Point 260-262 °C ontosight.ai
285 °C at 760 mmHg chemsrc.comlookchem.com
100 °C at 0.5 mmHg google.com
Melting Point -5 °C ontosight.ai
Density 0.899 g/cm³ chemsrc.comlookchem.com
Refractive Index 1.444 lookchem.com
1.4434 google.com
Flash Point 107 °C lookchem.com
Solubility Insoluble in water; Soluble in organic solvents like ethanol, acetone, and ether. ontosight.ai
IUPAC Name This compound nih.gov
CAS Number 16891-99-9 nist.gov

Computational and Theoretical Studies of 1 Nitrododecane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by the arrangement of its electrons and nuclei. warwick.ac.uk These methods can predict a molecule's stability, electronic properties, and the energetics of chemical reactions.

For nitroalkanes, computational methods such as Hartree-Fock and DFT have been instrumental in understanding their thermal decomposition. acs.org A key aspect of the electronic structure of a nitroalkane is the C-N bond. Calculations have shown that the dissociation of this bond, leading to the elimination of nitrogen dioxide (NO₂), is a primary reaction in their thermal decomposition. acs.org The energetic barrier for this C-N bond cleavage is a critical parameter determining the thermal stability of the compound. researchgate.net

The electronic structure also dictates the acidity of protons on the carbon adjacent to the nitro group. The nitro group is strongly electron-withdrawing, which enhances the acidity of these α-protons. mdpi.com Computational models that include the surrounding solvent environment can be used to predict the pKa values, offering a rationale for observed acidity. mdpi.com

Basic computed electronic and physical properties for 1-nitrododecane are summarized in public databases.

Table 1: Computed Properties of this compound

Property Value Source
Molecular Formula C₁₂H₂₅NO₂ PubChem
Molecular Weight 215.33 g/mol PubChem researchgate.net
XLogP3 5.9 PubChem researchgate.net
Hydrogen Bond Donor Count 0 PubChem researchgate.net
Hydrogen Bond Acceptor Count 2 PubChem researchgate.net
Rotatable Bond Count 11 PubChem researchgate.net

This table presents data computed by PubChem. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves exploring the various spatial arrangements of a molecule, known as conformations, and their corresponding energies. nih.gov For a flexible molecule like this compound, which consists of a long dodecyl chain, numerous conformations are possible due to rotation around the C-C single bonds. Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time, providing insights into conformational changes and flexibility. mdpi.commdpi.com

MD simulations can be used to generate different conformers to explore possible ligand-binding conformations in biological systems or to understand interactions in materials science. mdpi.com For instance, MD simulations combined with Principal Component Analysis (PCA) can identify large-scale collective motions and conformational substates that are functionally important. nih.gov While specific MD studies focusing solely on this compound are not extensively documented in the literature, the methodologies are well-established from studies on similar long-chain functionalized alkanes and biomolecules. scispace.comacs.orgbiorxiv.org These simulations typically use force fields (like GROMOS96, AMBER, or L-OPLS) to describe the potential energy of the system as a function of its atomic coordinates. mdpi.comacs.org

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the mechanisms of chemical reactions. fz-juelich.de It allows for the calculation of the geometries and energies of reactants, products, and the transition states that connect them, providing a detailed picture of the reaction pathway. nih.gov

The thermal decomposition of nitroalkanes has been a subject of extensive DFT studies. For simple nitroalkanes like nitroethane, three primary decomposition pathways have been identified through DFT calculations:

Concerted molecular elimination of HONO : This pathway is often found to be the most favorable, proceeding through a single transition state. researchgate.net

Nitro-nitrite isomerization : This involves the rearrangement of the nitro group (-NO₂) to a nitrite (B80452) group (-ONO), followed by further decomposition. acs.org

Simple C-N bond rupture : This pathway leads to the formation of an alkyl radical and a nitrogen dioxide radical (NO₂). acs.org

DFT calculations suggest that at lower temperatures, the elimination of HONO is the dominant mechanism, while at higher temperatures, the C-N bond cleavage becomes more significant. acs.org

DFT has also been applied to understand the formation of nitroalkanes. For example, the reactions between alkanes and nitric acid, particularly under irradiation, can be modeled. acs.org These studies show that radicals like ·NO₂ and ·NO₃ initiate the reaction by abstracting a hydrogen atom from the alkane. The resulting alkyl radical then combines with an ·NO₂ radical to form the nitroalkane. acs.org In a study of radiolyzed PUREX solvent, various isomers such as 2-nitrododecane, 3-nitrododecane, 4-nitrododecane, and 5-nitrododecane were identified as degradation products of n-dodecane. researchgate.net

Furthermore, DFT is used to study the reactions of nitroalkanes, such as the Nef reaction, where a primary or secondary nitroalkane is converted to a carbonyl compound. rsc.org Computational studies of artificial nitroalkane oxidases have used DFT to elucidate the mechanism, which involves the nucleophilic attack of a nitroalkanide on a flavin catalyst, followed by the release of a nitrite anion to form an electrophilic iminium species that is subsequently hydrolyzed. rsc.org The electrochemical reduction of a derivative of this compound to form an amine, which is then hydrolyzed, has also been reported as a synthetic pathway.

Table 2: Key Decomposition Pathways for Nitroalkanes Studied by DFT

Pathway Description Key Findings from Model Systems (e.g., Nitroethane)
HONO Elimination A concerted, one-step elimination of nitrous acid. Generally the most favorable pathway at lower temperatures with a calculated activation barrier of ~42 kcal/mol. researchgate.net
Nitro-Nitrite Isomerization The -NO₂ group rearranges to an -ONO group. An important step that can lead to different decomposition products. acs.org

| C-N Bond Homolysis | The bond between the carbon and nitrogen atoms breaks. | Becomes significant at higher temperatures, producing alkyl and NO₂ radicals. acs.org |

Modeling of Reactivity and Selectivity in this compound Transformations

Modeling the reactivity and selectivity of chemical transformations is a key application of computational chemistry. Conceptual DFT provides a framework for this by using reactivity indices to predict how a molecule will behave in a reaction. nih.gov These indices are derived from the changes in energy as electrons are added or removed from the molecule.

Key global reactivity indices include:

Electrophilicity (ω) : Measures the ability of a molecule to accept electrons. mdpi.com

Nucleophilicity (N) : Measures the ability of a molecule to donate electrons. mdpi.com

Chemical Potential (μ) : Related to the electronegativity of the molecule. nih.gov

Chemical Hardness (η) : Measures the resistance to change in electron distribution. nih.gov

Nitroalkenes, which can be formed from nitroalkanes, are classified as strong electrophiles due to their high electrophilicity index values. nih.gov This high electrophilicity drives their participation in polar reactions like Michael additions and cycloadditions. mdpi.com

Local reactivity indices, such as the Fukui functions and Parr functions (Pₖ⁺ and Pₖ⁻), pinpoint the most reactive sites within a molecule for electrophilic or nucleophilic attack. nih.govmdpi.comfrontiersin.org For a nitroalkane like this compound, the α-carbon (the carbon bonded to the nitro group) is the primary site for nucleophilic attack after deprotonation, due to the strong electron-withdrawing nature of the nitro group. The oxygen atoms of the nitro group are the most nucleophilic centers. mdpi.com

Computational models can predict the regioselectivity of reactions. For example, in the reaction of nitroalkenes with nucleophiles, the nucleophile preferentially attacks the β-carbon of the nitroalkene. mdpi.com The long dodecyl chain of this compound is not expected to significantly alter the electronic reactivity indices of the nitro-functionalized head group, but it can exert steric effects, potentially influencing the selectivity by hindering access to the reactive site.

Experimental studies on the radiolytic degradation of dodecane (B42187) substituted with various energetic functional groups found that the nitro-substituted dodecane (D-NO₂) was the most stable and least susceptible to damage compared to azide (B81097), nitrate (B79036) ester, and nitramine derivatives. mdpi.com This observed reactivity trend can be rationalized using computational models that analyze bond dissociation energies and reaction barriers.

Table 3: List of Mentioned Chemical Compounds

Compound Name
1,1-dicyanoethylene
This compound
2-Nitrododecane
3-Nitrododecane
4-Nitrododecane
5-Nitrododecane
Acrolein
Ethylene
Nitric acid
Nitroethane
Nitroethylene
Nitrogen dioxide

Applications of 1 Nitrododecane in Advanced Organic Synthesis

1-Nitrododecane as a Precursor for Amino Compounds and Nitrogen Heterocycles

The nitro group of this compound serves as a masked amino group, providing a reliable pathway to primary amines and more complex nitrogen-containing structures. The reduction of the nitro group to an amine is a fundamental transformation. For instance, this compound can be cleanly reduced to dodecylamine. chemsrc.comnih.gov This conversion is typically achieved through methods like catalytic hydrogenation or using reducing agents such as zinc/acid or tin/acid. researchgate.net

Beyond simple amines, this compound is a key participant in the construction of complex nitrogen heterocycles, particularly macrocycles. It undergoes facile Mannich-type reactions with formaldehyde (B43269) and linear tetraamines in the presence of a metal template, such as copper(II) or nickel(II) ions. researchgate.netresearchgate.net In these reactions, this compound acts as a carbon acid, and its deprotonated form attacks the imines formed in situ from the primary amines and formaldehyde. This process builds a NH–CH2–C(R)NO2–CH2–NH linkage (where R is the C11H23 alkyl chain from this compound) between the two primary amine ends of the tetraamine, effectively creating a new pendant-arm macrocycle. researchgate.netresearchgate.net The nitro-bearing pendant arm can then be reduced to an amino group, yielding polyamino macrocyclic compounds. researchgate.net

Table 1: Synthesis of Amino Compounds from this compound

Starting Material(s) Reagents/Conditions Product Type Citation
This compound Catalytic Hydrogenation or Zn/Acid Dodecylamine chemsrc.comnih.govresearchgate.net
This compound, Formaldehyde, Linear Tetraamine (e.g., 4,7-diazadecane-1,10-diamine) Cu(II) or Ni(II), Base Pendant-arm Macrocycle researchgate.netresearchgate.net

Synthesis of Dicarbonyl Derivatives via this compound Intermediates

This compound is an effective synthon for the preparation of dicarbonyl compounds through reactions that leverage the nitro group as a precursor to a carbonyl functionality. The key transformation in these sequences is the Nef reaction, which converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively. organic-chemistry.orgalfa-chemistry.com This strategy is often combined with carbon-carbon bond-forming reactions like Michael additions or nitroaldol (Henry) reactions. arkat-usa.orgresearchgate.net

A prominent application is the synthesis of 1,4- and 1,5-dicarbonyl derivatives. arkat-usa.orgresearchgate.netumich.edu For example, this compound can participate in a nitroaldol condensation with an aldehyde. umich.edu The resulting nitroalkene intermediate can then be converted into a ketoester derivative, which is a crucial step in the synthesis of biologically active molecules like the pancreatic lipase (B570770) inhibitor tetrahydrolipstatin. arkat-usa.orgresearchgate.netumich.edu In a specific reported pathway, the nitroaldol condensation of an aldehyde with this compound, followed by dehydration, yields a nitroalkene. arkat-usa.orgumich.edu This intermediate is then transformed into the target ketoester through a subsequent Nef reaction. arkat-usa.orgumich.edu

The general sequence involves:

C-C Bond Formation: A nucleophilic addition (e.g., nitroaldol condensation or conjugate addition) using the α-carbon of this compound. arkat-usa.orgresearchgate.net

Nef Reaction: Conversion of the nitro group in the resulting adduct into a carbonyl group, often under oxidative or hydrolytic conditions. organic-chemistry.orgalfa-chemistry.comarkat-usa.org

This two-step process provides a reliable route to polyfunctionalized molecules that are valuable intermediates in organic synthesis. researchgate.net

Table 2: Synthesis of Dicarbonyl Derivatives Using this compound

Reaction Type Reactants with this compound Key Intermediate Final Product Class Example Application Citation
Nitroaldol Condensation-Nef Reaction Aldehyde (e.g., aldehyde 104 in scheme 29) Nitroalkene (e.g., 105) Ketoester (e.g., 106) Synthesis of (-)-tetrahydrolipstatin arkat-usa.orgresearchgate.netumich.edu
Conjugate Addition-Nef Reaction α,β-Unsaturated Carbonyls γ-Nitro Carbonyl 1,4-Dicarbonyl Compound General synthesis of 1,4-dicarbonyls arkat-usa.orgresearchgate.net

Utilization in Multi-Component and Domino Reactions

Multi-component reactions (MCRs) and domino (or cascade) reactions are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot, avoiding the isolation of intermediates. beilstein-journals.orgpharmaxchange.infoorganic-chemistry.org this compound has proven to be a suitable component in such processes. A domino reaction involves a series of transformations where each subsequent reaction is triggered by the functionality formed in the previous step. beilstein-journals.orgasiaresearchnews.com

As mentioned previously, the synthesis of macrocycles using this compound is an example of a domino process. researchgate.netresearchgate.net The Mannich-type reaction involving this compound, formaldehyde, and a diamine proceeds in a cascade fashion. researchgate.net The initial condensation of the amine with formaldehyde forms an iminium ion, which is then trapped by the nitronate anion of this compound, leading to the formation of the complex macrocyclic architecture in a single operation. researchgate.net

Similarly, the synthesis of dicarbonyl compounds can be performed as a one-pot domino reaction. arkat-usa.orgresearchgate.net For instance, the conjugate addition of a nitroalkane to a Michael acceptor followed by an in-situ Nef reaction allows for the direct synthesis of γ-diketones and γ-keto esters without isolating the γ-nitro carbonyl intermediate. researchgate.net While not all documented examples of these general domino reactions explicitly name this compound, its established reactivity in both conjugate additions and the Nef reaction makes it a prime candidate for such efficient, one-pot transformations. arkat-usa.orgresearchgate.net

Table 3: Role of this compound in Domino Reactions

Domino Process Other Components Key Transformations Product Type Citation
Mannich-type Macrocyclization Formaldehyde, Linear Tetraamines, Metal Ion (Cu²⁺ or Ni²⁺) Iminium ion formation, Nucleophilic attack by nitronate, Cyclization Pendant-arm Macrocycle researchgate.netresearchgate.net
Conjugate Addition - Nef Reaction α,β-Unsaturated Carbonyls, Base, Nef Reagent Michael Addition, in-situ Nef Reaction γ-Dicarbonyl Compound arkat-usa.orgresearchgate.net

Role in the Construction of Complex Molecular Architectures (e.g., Spiroketals)

The construction of complex molecular frameworks, such as spiroketals, often relies on strategic bond formations and functional group manipulations. Spiroketals are core motifs in numerous natural products with significant biological activity. mdpi.com Nitroalkanes, including by extension this compound, play a crucial role in strategies aimed at synthesizing these structures. mdpi.com

A prominent synthetic strategy for spiroketals involves the acid-promoted intramolecular cyclization of a dihydroxy ketone precursor. mdpi.com this compound and other nitroalkanes are excellent starting points for assembling these dihydroxy ketones. The synthesis typically proceeds through the following steps:

Carbon-Carbon Bond Formation: Two separate C-C bonds are formed using the α-carbon of the nitroalkane as a nucleophile, often through Michael and/or nitroaldol reactions, to build the required carbon skeleton bearing the nitro group. mdpi.com

Formation of the Ketone: The nitro group is then converted into a ketone functionality via the Nef reaction. mdpi.com

Spirocyclization: The resulting dihydroxy ketone, upon treatment with acid, undergoes intramolecular acetalization to form the spiroketal ring system. mdpi.comnih.gov

This methodology allows for the controlled assembly of the dihydroxy ketone backbone, where the long alkyl chain of this compound can be incorporated as a key structural element of the final complex molecule. The versatility of the nitro group chemistry is central to the success of this approach for building intricate architectures like spiroketals. mdpi.com

Table 4: General Strategy for Spiroketal Synthesis Involving Nitroalkanes

Step Reaction Type Role of Nitroalkane Intermediate/Product Citation
1 Michael/Nitroaldol Reactions Nucleophilic building block Dihydroxy nitroalkane mdpi.com
2 Nef Reaction Ketone precursor Dihydroxy ketone organic-chemistry.orgmdpi.com
3 Intramolecular Acetalization (Not directly involved) Spiroketal mdpi.comnih.gov

Environmental Transformation and Degradation Mechanisms of Long Chain Nitroalkanes

Radiolytic Degradation Pathways

The study of how ionizing radiation affects nitroalkanes is crucial for understanding their stability in radioactive environments, such as in nuclear waste processing. Research on dodecane (B42187) substituted with various functional groups, including the nitro group (–NO2), has provided significant insights into these degradation pathways.

When subjected to gamma irradiation from a 60Co source, 1-nitrododecane undergoes degradation, although it is found to be the most stable among other energetic functional groups like azide (B81097) (–N3), nitrate (B79036) ester (–ONO2), and nitramine (–NHNO2). hansrajcollege.ac.in The general trend for susceptibility to radiolytic damage is: D–ONO2 → D–N3 → D–NHNO2 → D–NO2 (where D represents the dodecane backbone). hansrajcollege.ac.in This indicates that the nitroalkane linkage is comparatively resilient to radiation-induced decomposition. hansrajcollege.ac.in

The degradation that does occur primarily affects the energetic functional group and its immediate vicinity, often at the "trigger linkage," which is the weakest bond in the molecule. hansrajcollege.ac.in For this compound, this is the C–NO2 bond. Analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) reveals that the dodecane backbone itself is less susceptible to degradation than the nitro group. oecd.org The main degradation pathways for the hydrocarbon chain involve the abstraction of hydrogen atoms, leading to the formation of hydrogen gas and various alkenes. oecd.org Some carbon-carbon bond scission also occurs, producing shorter-chain alkanes and alkenes, but to a lesser extent. oecd.org

In the context of nuclear fuel reprocessing, where the solvent n-dodecane is used in conjunction with tributyl phosphate (B84403) (TBP) and nitric acid, radiolysis leads to the formation of various degradation products. Studies have identified nitrated dodecane isomers, including 2-nitrododecane, 3-nitrododecane, 4-nitrododecane, and 5-nitrododecane, as significant degradation products in radiolyzed PUREX solvent. acs.orgresearchgate.net

Product CategorySpecific Compounds IdentifiedAnalytical MethodSource
Gaseous Products Hydrogen gas, Volatile alkanes, Volatile alkenesGC-MS oecd.org
Backbone Degradation Alkenes (from H atom removal), Shorter chain alkanesNMR, GC-MS oecd.org
Isomeric Products 2-Nitrododecane, 3-Nitrododecane, 4-Nitrododecane, 5-NitrododecaneGC-MS, NMR acs.org

This table summarizes the types of products formed during the radiolytic degradation of dodecane-based compounds.

Thermal Decomposition and Reaction Mechanisms

The thermal stability of nitroalkanes is a critical factor in their handling and storage, as they can undergo energetic exothermic decomposition. Studies using differential scanning calorimetry (DSC) on a range of aliphatic nitroalkanes show that they all exhibit a significant exothermic decomposition phenomenon. For long-chain nitroalkanes, the heat of decomposition (in J/g) tends to decrease as the molecular weight increases, a phenomenon attributed to a dilution effect.

SystemOnset Temperature (T₀)Heat of Decomposition (ΔH_d)Key FindingsAnalytical MethodSource
Lauroyl Peroxide (LPO) + 1 N HNO₃ 100.2 °C1589 J/gFormation of this compound detected.DSC, GC/MS lkouniv.ac.in
Lauroyl Peroxide (LPO) + 6 N HNO₃ 93.4 °C2405 J/gIncreased heat release with higher acid concentration.DSC lkouniv.ac.in
Lauroyl Peroxide (LPO) + 12 N HNO₃ 81.6 °C2919 J/gSignificant thermal energy emitted, forming detonation product this compound.DSC lkouniv.ac.in

This interactive table presents thermal analysis data for the reaction of Lauroyl Peroxide with nitric acid, which can produce this compound.

The decomposition mechanism for nitroalkanes can be complex. For some compounds, a double peak is observed in DSC thermograms, suggesting the formation of different species during decomposition, such as radicals or alkenes after the rupture of the C–NO2 bond, which may then undergo further reactions.

Photodegradation Studies of Nitroalkanes

Photodegradation involves the breakdown of chemical compounds by light energy. While specific photodegradation studies focusing solely on this compound are limited, research on shorter-chain nitroalkanes provides valuable insights into the potential photochemical fate of their long-chain counterparts.

Experimental studies on nitromethane (B149229), nitroethane, and 1-nitropropane (B105015) have shown that these compounds undergo photolysis. oecd.org When irradiated with a mercury vapor lamp for 17 hours, degradation percentages were 35.2% for nitromethane, 23.9% for nitroethane, and 54.8% for 1-nitropropane. oecd.org Furthermore, calculated indirect photolysis half-lives for these short-chain nitroparaffins range from approximately 25 to 82 days, suggesting that this is a viable, albeit potentially slow, environmental degradation pathway. oecd.org

The mechanism of photolysis for some derivatives, such as α-iodonitroalkanes, is reported to proceed via the formation of α-nitroalkyl radicals and an iodine atom upon exposure to light. This indicates that C-N bond cleavage is a likely photochemical pathway. More advanced photoredox catalysis methods have been developed that can achieve denitrative C-C bond-forming reactions, further confirming the potential for the nitro group to be removed under light-induced conditions. chemrxiv.org The efficiency of these photocatalytic reactions can be influenced by the choice of photocatalyst and solvent. chemrxiv.org

Hydrolytic Stability and Transformation Mechanisms

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The hydrolytic stability of a compound is its resistance to this process under environmental conditions.

For long-chain nitroalkanes like this compound, abiotic hydrolysis is generally considered to be an insignificant degradation pathway under normal environmental conditions. oecd.org Nitroalkanes lack functional groups that are readily susceptible to hydrolysis in water at room temperature and neutral pH. oecd.org

However, under more extreme chemical conditions, primary nitroalkanes can be transformed via hydrolysis. When boiled with strong, concentrated acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), primary nitroalkanes undergo hydrolysis to yield a carboxylic acid and hydroxylamine (B1172632). hansrajcollege.ac.innowgonggirlscollege.co.in This specific type of acid-catalyzed hydrolysis of the salt of a nitroalkane is known as the Nef reaction. hansrajcollege.ac.inalfa-chemistry.com The reaction proceeds through the "aci" or nitronate form of the nitroalkane, which is then attacked by water. hansrajcollege.ac.in This process is a synthetic method rather than a typical environmental degradation route, but it demonstrates that the C-N bond can be cleaved under harsh acidic conditions. hansrajcollege.ac.innowgonggirlscollege.co.in Tertiary nitroalkanes are generally resistant to these conditions due to the absence of an alpha-hydrogen atom. nowgonggirlscollege.co.in

Q & A

Q. How can interdisciplinary approaches enhance the utility of this compound research in material science and pharmacology?

  • Methodological Answer : Collaborate with material scientists to explore nitroalkane-based polymers (e.g., nitrocellulose analogs) or with pharmacologists to assess nitro-group bioactivity. Use high-throughput screening (HTS) to identify antimicrobial or anticancer properties. Integrate findings via systems biology models to predict multi-domain applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.